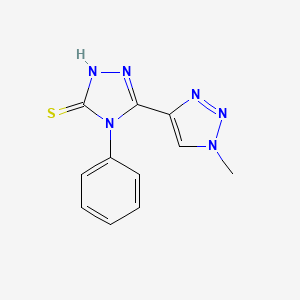
3-(Isoquinolin-1-yloxy)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isoquinolin-1-yloxy)piperidin-2-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features an isoquinoline ring system attached to a piperidin-2-one moiety, making it a subject of interest for chemists and researchers alike.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-1-yloxy)piperidin-2-one typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method is the base-controlled [3+3] cycloaddition of isoquinoline N-oxides with azaoxyallyl cations. This reaction proceeds through the formation of an azaoxyallyl cation, which then undergoes cycloaddition to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Isoquinolin-1-yloxy)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the choice of reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.
Aplicaciones Científicas De Investigación
3-(Isoquinolin-1-yloxy)piperidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug development for treating various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(Isoquinolin-1-yloxy)piperidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(Isoquinolin-1-yloxy)piperidin-2-one is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Isoquinoline derivatives: These compounds share the isoquinoline ring system but differ in their substituents and functional groups.
Piperidin-2-one derivatives: These compounds have the piperidin-2-one moiety but may have different substituents attached to the ring.
The uniqueness of this compound lies in its combination of both isoquinoline and piperidin-2-one moieties, which provides distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-isoquinolin-1-yloxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-12(6-3-8-15-13)18-14-11-5-2-1-4-10(11)7-9-16-14/h1-2,4-5,7,9,12H,3,6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBYIXCECSKIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2825307.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2825311.png)




![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)




![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2825328.png)
